ethyl 3-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
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Description
Ethyl 3-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H13IN2O2 . It is a white to light yellow to yellow powder or crystals . This compound is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an ethyl group, an isopropyl group, and an iodine atom .
Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. These reactions often involve the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage . Other reactions include the coupling of aryl triflates with pyrazole derivatives .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.12 . It is a white to light yellow to yellow powder or crystals . The compound should be stored in a refrigerator and shipped at room temperature .
Safety and Hazards
Ethyl 3-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Future Directions
The future directions for research on ethyl 3-iodo-1-isopropyl-1H-pyrazole-4-carboxylate could involve exploring its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also investigate its synthesis methods and mechanisms of action.
Properties
IUPAC Name |
ethyl 3-iodo-1-propan-2-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUIOPJULAYJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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